molecular formula C6H7N3O4 B2576904 methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate CAS No. 177409-38-0

methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate

Cat. No. B2576904
CAS RN: 177409-38-0
M. Wt: 185.139
InChI Key: YOWXTKMLSGSLMK-UHFFFAOYSA-N
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Description

“Methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate” is a chemical compound with the molecular formula C6H7N3O4 . It has a molecular weight of 185.14 . The compound is in the form of a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The molecular structure of “methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate” comprises two nitrogen (N) atoms and three carbon © atoms in a five-membered heterocyclic aromatic ring . The InChI code for this compound is 1S/C6H7N3O4/c1-8-5(9(11)12)3-4(7-8)6(10)13-2/h3H,1-2H3 .


Physical And Chemical Properties Analysis

“Methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate” is a pale-yellow to yellow-brown solid .

Scientific Research Applications

Hydrogen Bonding and Molecular Structures

Research has indicated that molecules such as methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate and methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate show complex hydrogen bonding patterns forming chains and sheets in their structures. These patterns are crucial for understanding the molecular and electronic structures of these compounds, which are related to methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate (Portilla et al., 2007).

Reactivity and Synthesis

Methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate has shown significant reactivity, making it a versatile compound in chemical synthesis. For instance, 3,4,5-Trinitro-1H-pyrazole undergoes reactions with various nucleophiles, leading to various substituted pyrazoles. Similarly, its methylated derivative reacts with different nucleophiles, showcasing its potential in synthetic organic chemistry (Dalinger et al., 2013).

Crystallographic Studies and Coordination Complexes

Studies have been conducted on the crystal structures of coordination complexes involving pyrazole-dicarboxylate acid derivatives, providing insights into their chelation and crystallization properties. These studies are essential for understanding the material properties and potential applications of these compounds (Radi et al., 2015).

Biological Applications and Pharmacophore Identification

Research has explored the biological applications of pyrazole derivatives, identifying pharmacophore sites for antitumor, antifungal, and antibacterial activities. These findings are crucial for drug discovery and understanding the molecular basis of these compounds' biological activities (Titi et al., 2020).

Molecular Interactions and Theoretical Studies

Investigations into compounds such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid have combined experimental and theoretical approaches to study their molecular interactions. These studies provide a comprehensive understanding of the compounds' behavior and properties at the molecular level (Viveka et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, “METHYL 1-METHYL-5-NITRO-1H-PYRAZOLE-3-CARBOXYLATE”, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

methyl 2-methyl-5-nitropyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-8-4(6(10)13-2)3-5(7-8)9(11)12/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWXTKMLSGSLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A 50-mL single-neck round-bottomed flask equipped with a magnetic stirrer was purged with nitrogen and charged with methyl 5-nitro-1H-pyrazole-3-carboxylate (156a) (0.94 g, 5.5 mmol), anhydrous N,N-dimethylformamide (11 mL), methyl iodide (0.85 g, 6 mmol) and potassium carbonate (0.83 g, 6.1 mmol). The reaction was stirred at room temperature for 16 h. After this time the reaction was diluted with water (40 mL) and extracted with methylene chloride (3×25 mL). The combined organic extracts were dried over sodium sulfate, filtered and concentrated under reduced pressure. The resulting residue was subjected to flash chromatography (silica, ethyl acetate/hexanes) to afford methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate 156b in 66% yield (0.67 g) as a white solid: MS (ESI+) m/z 186.0 (M+H). Also isolated was the regioisomer methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate in 15% yield (0.15 g) as a white solid: MS (ESI−) m/z 186.0 (M+H).
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